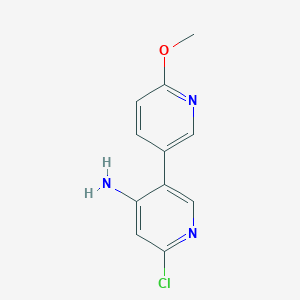
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone is a synthetic intermediate compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is characterized by its two hydroxyl groups and a pentyl chain attached to a phenyl ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyacetophenone and pentyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,4-dihydroxyacetophenone is reacted with pentyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving hydroxylated aromatic compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize hydroxylated aromatic compounds.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Comparación Con Compuestos Similares
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the pentyl chain, resulting in different physical and chemical properties.
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.
1-(2,4-Dihydroxy-6-ethylphenyl)ethanone: Features an ethyl group, leading to variations in its biological activity and industrial uses.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-6-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-10-7-11(15)8-12(16)13(10)9(2)14/h7-8,15-16H,3-6H2,1-2H3 |
Clave InChI |
BTPGPCFNSYIMRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
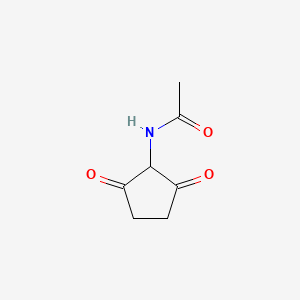
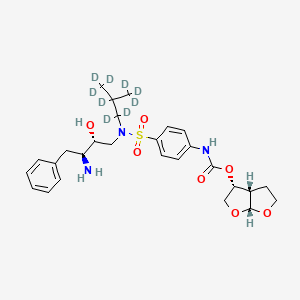
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
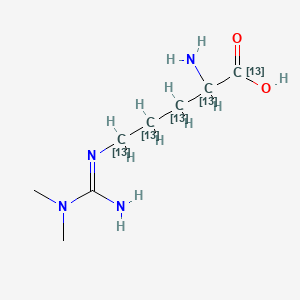
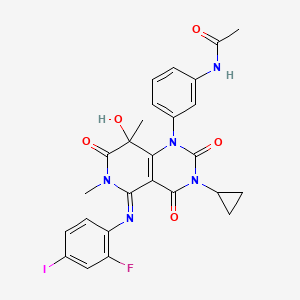
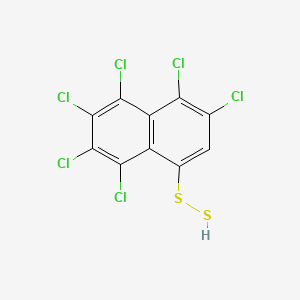
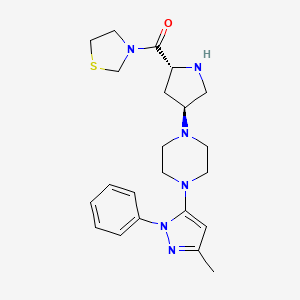
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

